![molecular formula C20H13F4NOS B2480882 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 339011-56-2](/img/structure/B2480882.png)
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
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Description
“N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide” is a chemical compound with the molecular formula C20H13F4NOS . It is also known as Benzamide, N-[4-[(4-fluorophenyl)thio]phenyl]-3-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a trifluoromethyl group at the 3-position and a 4-fluorophenylsulfanyl group at the 4-position . The molecular weight is 391.38 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 433.7±45.0 °C and a predicted density of 1.39±0.1 g/cm3 . Its pKa is predicted to be 12.59±0.70 .Scientific Research Applications
Amidoxime Chemistry and Environmental Applications
Amidoxime is a functional group that has garnered significant interest due to its diverse applications. Initially studied for environmental purposes (such as treating seawater or wastewater), amidoximes have found relevance in other areas as well . In the context of our compound, the amidoxime moiety plays a crucial role. Researchers have explored its potential as a source of new antileishmanial agents. The compound 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide was unexpectedly obtained during amidoxime synthesis. Its formation can be attributed to the strong electron effect of the nitro group and the influence of ethanol, a polar protic solvent. Alternatively, the desired amidoxime derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N’-hydroxy-2-nitrobenzimidamide , was obtained using an alternative protocol . Further evaluation of this original compound is warranted in medicinal chemistry and other relevant areas.
Medicinal Chemistry and Antileishmanial Activity
The compound’s unique structure, featuring a nitro group in the ortho position to the amidoxime, opens up possibilities for drug development. Researchers can explore its antileishmanial potential, considering the success of related compounds with dihydrofuran and amidoxime groups . Investigating its mechanism of action, toxicity profile, and efficacy against Leishmania parasites could yield valuable insights.
properties
IUPAC Name |
N-[4-(4-fluorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4NOS/c21-15-4-8-17(9-5-15)27-18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSAULIMVTKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide |
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